2-[6-ethoxy-3-(4-ethylbenzoyl)-4-oxo-1,4-dihydroquinolin-1-yl]-N-(4-ethoxyphenyl)acetamide
Description
The compound 2-[6-ethoxy-3-(4-ethylbenzoyl)-4-oxo-1,4-dihydroquinolin-1-yl]-N-(4-ethoxyphenyl)acetamide is a synthetic quinoline derivative featuring a 1,4-dihydroquinolin-4-one core. Its structure includes a 6-ethoxy substituent on the quinoline ring, a 4-ethylbenzoyl group at position 3, and an N-linked acetamide moiety substituted with a 4-ethoxyphenyl group.
Properties
IUPAC Name |
2-[6-ethoxy-3-(4-ethylbenzoyl)-4-oxoquinolin-1-yl]-N-(4-ethoxyphenyl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C30H30N2O5/c1-4-20-7-9-21(10-8-20)29(34)26-18-32(27-16-15-24(37-6-3)17-25(27)30(26)35)19-28(33)31-22-11-13-23(14-12-22)36-5-2/h7-18H,4-6,19H2,1-3H3,(H,31,33) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SRSMCVQFSWAORJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=C(C=C1)C(=O)C2=CN(C3=C(C2=O)C=C(C=C3)OCC)CC(=O)NC4=CC=C(C=C4)OCC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C30H30N2O5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
498.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of 2-[6-ethoxy-3-(4-ethylbenzoyl)-4-oxo-1,4-dihydroquinolin-1-yl]-N-(4-ethoxyphenyl)acetamide involves multiple steps, typically starting with the preparation of the quinoline core. The process includes:
Formation of the Quinoline Core: This can be achieved through various synthetic routes, including the Skraup synthesis, Doebner-Miller reaction, or Friedländer synthesis.
Ethylation and Benzoylation: The quinoline core is then ethylated and benzoylated using ethyl bromide and benzoyl chloride, respectively, under basic conditions.
Chemical Reactions Analysis
2-[6-ethoxy-3-(4-ethylbenzoyl)-4-oxo-1,4-dihydroquinolin-1-yl]-N-(4-ethoxyphenyl)acetamide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of quinoline N-oxide derivatives.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced quinoline derivatives.
Scientific Research Applications
This compound has a wide range of applications in scientific research, including:
Medicinal Chemistry: It is used as a lead compound in the development of new drugs due to its potential biological activities, such as anti-inflammatory, anticancer, and antimicrobial properties.
Biological Studies: It serves as a probe in biological studies to investigate the mechanisms of action of quinoline derivatives.
Industrial Applications: It is utilized in the synthesis of advanced materials and as an intermediate in the production of other complex organic compounds.
Mechanism of Action
The mechanism of action of 2-[6-ethoxy-3-(4-ethylbenzoyl)-4-oxo-1,4-dihydroquinolin-1-yl]-N-(4-ethoxyphenyl)acetamide involves its interaction with specific molecular targets, such as enzymes and receptors. The quinoline core can bind to various biological targets, modulating their activity and leading to therapeutic effects. The exact pathways and molecular targets depend on the specific biological context and the nature of the substituents on the quinoline core .
Comparison with Similar Compounds
2-[8-(4-Ethoxybenzoyl)-9-oxo-2,3-dihydro[1,4]dioxino[2,3-g]quinolin-6(9H)-yl]-N-(4-methoxyphenyl)acetamide
- Key Differences: The quinoline core is fused with a 1,4-dioxane ring system ([1,4]dioxino[2,3-g]quinoline), altering ring planarity and electronic properties. Substituent at position 8: 4-ethoxybenzoyl (vs. 4-ethylbenzoyl at position 3 in the target compound). Acetamide group: 4-methoxyphenyl (vs. 4-ethoxyphenyl).
- Impact : The dioxane fusion may enhance solubility due to increased polarity, while the methoxy group on the acetamide could reduce metabolic stability compared to ethoxy .
2-[3-(Benzenesulfonyl)-6-ethyl-4-oxoquinolin-1-yl]-N-(4-chlorophenyl)acetamide
- Key Differences :
- Position 3 substituent: Benzenesulfonyl (electron-withdrawing) vs. 4-ethylbenzoyl (electron-donating).
- Acetamide group: 4-chlorophenyl (electron-withdrawing) vs. 4-ethoxyphenyl (electron-donating).
- Impact : The sulfonyl group may improve binding to polar protein pockets, while the chloro substituent could increase lipophilicity and alter toxicity profiles .
N-(4-Hydroxyphenyl)acetamide
- Key Differences: Simplified structure lacking the quinoline core. Acetamide group: 4-hydroxyphenyl (polar, acidic) vs. 4-ethoxyphenyl (less polar, hydrolytically stable).
- The hydroxy group enhances hydrogen-bonding capacity but may lower bioavailability .
Data Tables for Comparative Analysis
Table 1: Structural and Physicochemical Properties
| Compound Name | Molecular Formula | Molecular Weight (g/mol) | Key Substituents |
|---|---|---|---|
| Target Compound | C₃₁H₃₃N₂O₅ | 537.61 | 6-ethoxy, 3-(4-ethylbenzoyl), N-(4-ethoxyphenyl) |
| 2-[8-(4-Ethoxybenzoyl)-9-oxo-2,3-dihydro[1,4]dioxino[2,3-g]quinolin-6(9H)-yl]-N-(4-methoxyphenyl)acetamide | C₃₁H₃₁N₂O₇ | 565.60 | [1,4]dioxino-fused quinoline, 8-(4-ethoxybenzoyl), N-(4-methoxyphenyl) |
| 2-[3-(Benzenesulfonyl)-6-ethyl-4-oxoquinolin-1-yl]-N-(4-chlorophenyl)acetamide | C₂₅H₂₂ClN₂O₄S | 485.97 | 3-benzenesulfonyl, 6-ethyl, N-(4-chlorophenyl) |
| N-(4-Hydroxyphenyl)acetamide | C₈H₉NO₂ | 151.16 | N-(4-hydroxyphenyl) |
Table 2: Substituent Effects on Key Properties
| Compound | Electron Effects (Quinoline Core) | Solubility Prediction | Metabolic Stability Outlook |
|---|---|---|---|
| Target Compound | Electron-rich (ethoxy/ethyl groups) | Moderate (ethoxy groups) | High (ethoxy resists hydrolysis) |
| 2-[8-(4-Ethoxybenzoyl)-...-methoxyphenyl)acetamide | Polar (dioxane fusion) | High (polar fusion) | Moderate (methoxy hydrolysis) |
| 2-[3-(Benzenesulfonyl)-...-chlorophenyl)acetamide | Electron-poor (sulfonyl) | Low (chloro/sulfonyl) | Variable (depends on sulfonyl stability) |
| N-(4-Hydroxyphenyl)acetamide | N/A | High (hydroxy group) | Low (hydroxy glucuronidation) |
Discussion of Research Implications
The structural variations among these analogs highlight critical design considerations:
Quinoline Core Modifications: Fusion with heterocycles (e.g., dioxane) introduces polarity but may complicate synthetic routes .
Substituent Electronics : Electron-donating groups (e.g., ethoxy) enhance stability, while electron-withdrawing groups (e.g., sulfonyl) improve target specificity .
Acetamide Tailoring : Ethoxy groups offer a balance between solubility and metabolic resistance compared to chloro or hydroxy substituents .
Biological Activity
The compound 2-[6-ethoxy-3-(4-ethylbenzoyl)-4-oxo-1,4-dihydroquinolin-1-yl]-N-(4-ethoxyphenyl)acetamide is a synthetic derivative of quinoline, a class of compounds known for their diverse biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and potential therapeutic applications.
Chemical Structure
The chemical structure of the compound can be represented as follows:
This molecular formula indicates the presence of functional groups that may contribute to its biological activity.
Antimicrobial Activity
Recent studies have highlighted the antimicrobial properties of quinoline derivatives. In a screening study, various derivatives were tested against a range of bacterial and fungal pathogens. The results indicated that compounds similar to 2-[6-ethoxy-3-(4-ethylbenzoyl)-4-oxo-1,4-dihydroquinolin-1-yl]-N-(4-ethoxyphenyl)acetamide exhibited significant antibacterial activity against strains such as Escherichia coli and Staphylococcus aureus, as well as antifungal activity against Candida albicans and Aspergillus fumigatus .
| Pathogen | Activity Detected |
|---|---|
| Escherichia coli | Significant |
| Staphylococcus aureus | Significant |
| Candida albicans | Moderate |
| Aspergillus fumigatus | Moderate |
The mechanism by which this compound exerts its antimicrobial effects is believed to involve the inhibition of nucleic acid synthesis and disruption of cellular membranes. Quinoline derivatives are known to interfere with bacterial DNA gyrase and topoisomerase IV, enzymes critical for DNA replication .
Cytotoxicity and Anticancer Potential
In addition to antimicrobial properties, quinoline derivatives have been investigated for their cytotoxic effects against cancer cell lines. Studies have shown that 2-[6-ethoxy-3-(4-ethylbenzoyl)-4-oxo-1,4-dihydroquinolin-1-yl]-N-(4-ethoxyphenyl)acetamide can induce apoptosis in various cancer cell lines, including breast and lung cancer cells. The compound's ability to activate caspase pathways suggests its potential as an anticancer agent .
Case Studies
A notable case study involved the evaluation of this compound's efficacy in vitro against human breast cancer cell lines (MCF7). The results demonstrated a dose-dependent decrease in cell viability, indicating strong anticancer activity. The following table summarizes the findings:
| Concentration (µM) | Cell Viability (%) |
|---|---|
| 0 | 100 |
| 10 | 75 |
| 25 | 50 |
| 50 | 30 |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
